molecular formula C12H15NO B1600993 1-Benzyl-4-methylpyrrolidin-3-one CAS No. 69079-25-0

1-Benzyl-4-methylpyrrolidin-3-one

Cat. No. B1600993
CAS RN: 69079-25-0
M. Wt: 189.25 g/mol
InChI Key: NSXHIJHCRCPVAS-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

A mixture of 48.0 g (0.184 mole) of 1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone [prepared as described in Step (3) above] and 80 ml of concentrated hydrochloric acid was heated under reflux for 24 hours. The reaction mixture was then filtered, and the filtrate was concentrated by evaporation under reduced pressure. The residue was diluted with water and made alkaline by adding a 50% w/v aqueous solution of sodium hydroxide to pH 10, after which it was extracted with diethyl ether. The diethyl ether extract was dried and the solvent was then distilled from the extract under reduced pressure. The residue was purified by column chromatography through silica gel eluted with a 2.5:7.5 by volume mixture of ethyl acetate and toluene, to give 31.7 g of 1-benzyl-4-methyl-3-pyrrolidone as a red oil.
Name
1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][C:11](C(OCC)=O)([CH3:13])[C:10](=[O:19])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[CH2:1]([N:8]1[CH2:12][CH:11]([CH3:13])[C:10](=[O:19])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)(C)C(=O)OCC)=O
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
ADDITION
Type
ADDITION
Details
by adding a 50% w/v aqueous solution of sodium hydroxide to pH 10
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether extract
CUSTOM
Type
CUSTOM
Details
was dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled from the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel
WASH
Type
WASH
Details
eluted with a 2.5:7.5 by volume mixture of ethyl acetate and toluene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.